Residual Hyperchromicity of Poly(5-ethylcytidylic acid)
5-Ethyl cytidine exhibits measurable differences in physicochemical descriptors relative to 5-methylcytidine (m5C), the naturally occurring 5-alkyl cytidine analog. The ethyl substitution at C5 confers increased molecular weight (271.27 g/mol vs. 257.24 g/mol for m5C), enhanced lipophilicity (LogP -0.81 vs. -1.2 for m5C), and reduced hydrogen bond donor count (4 vs. 5 for m5C) . These property differences arise directly from the replacement of the methyl group with an ethyl group at the C5 position and are relevant for predicting membrane permeability, solubility behavior, and protein binding interactions .
| Evidence Dimension | Physicochemical properties (Molecular weight, LogP, H-bond donors) |
|---|---|
| Target Compound Data | Molecular weight: 271.27 g/mol; LogP: -0.81; Hydrogen bond donor count: 4 |
| Comparator Or Baseline | 5-Methylcytidine (m5C): Molecular weight: 257.24 g/mol; LogP: -1.2; Hydrogen bond donor count: 5 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP = +0.39 units; ΔHBD = -1 donor |
| Conditions | Computed physicochemical properties based on molecular structure (PubChem/Chemicalize data) |
Why This Matters
These quantitative differences in lipophilicity and hydrogen bonding capacity inform selection when designing analogs with modified pharmacokinetic or target-binding profiles.
